molecular formula C5H4N2O4S B13767574 4-Amino-1,2-thiazole-3,5-dicarboxylic acid CAS No. 72632-90-7

4-Amino-1,2-thiazole-3,5-dicarboxylic acid

Cat. No.: B13767574
CAS No.: 72632-90-7
M. Wt: 188.16 g/mol
InChI Key: CJFWRHSLXYSNPY-UHFFFAOYSA-N
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Description

4-Amino-1,2-thiazole-3,5-dicarboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazole derivatives, including this compound, have been studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-thiazole-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-thiazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1,2-thiazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,2-thiazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

72632-90-7

Molecular Formula

C5H4N2O4S

Molecular Weight

188.16 g/mol

IUPAC Name

4-amino-1,2-thiazole-3,5-dicarboxylic acid

InChI

InChI=1S/C5H4N2O4S/c6-1-2(4(8)9)7-12-3(1)5(10)11/h6H2,(H,8,9)(H,10,11)

InChI Key

CJFWRHSLXYSNPY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1C(=O)O)C(=O)O)N

Origin of Product

United States

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